

An In-depth Technical Guide to GQ-16: A Novel PPARy Ligand

Author: BenchChem Technical Support Team. Date: December 2025



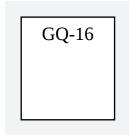
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of **GQ-16**, a novel partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARy). All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a visualization of its signaling pathway.

Molecular Structure and Chemical Identity

GQ-16, with the CAS Number 870554-67-9, is chemically known as 5Z-[(5-bromo-2-methoxyphenyl)methylene]-3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione.[1] Its structure is distinct from full PPARy agonists like rosiglitazone, contributing to its unique pharmacological profile.

Chemical Structure of GQ-16



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Caption: Chemical structure of GQ-16.

Physicochemical and Pharmacological Properties

GQ-16 is a selective partial agonist for PPARy with a binding affinity (Ki) of 160 nM.[1][2] Unlike full agonists, it does not activate PPAR α , PPAR β/δ , or Retinoid X receptor alpha (RXR α).[1] This selectivity is a key feature of its mechanism of action.

Property	Value	Reference
CAS Number	870554-67-9	[1]
Molecular Formula	C19H16BrNO3S	[1]
Molecular Weight	418.3 g/mol	[1]
Formal Name	5Z-[(5-bromo-2-methoxyphenyl)methylene]-3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione	[1]
SMILES	BrC1=CC(/C=C2C(N(CC3=CC =C(C)C=C3)C(S/2)=O)=O)=C(OC)C=C1	[1]
InChI	InChl=1S/C19H16BrNO3S/c1- 12-3-5-13(6-4-12)11-21- 18(22)17(25-19(21)23)10-14- 9-15(20)7-8-16(14)24-2/h3- 10H,11H2,1-2H3/b17-10-	[1]
Binding Affinity (Ki) for PPARy	160 nM	[1][2]
Solubility (DMF)	5 mg/ml	[1]
Solubility (DMSO)	0.33 mg/ml	[1]
UV/Vis Absorbance Maxima	213, 308, 359 nm	[1]

Biological Activity and Therapeutic Potential





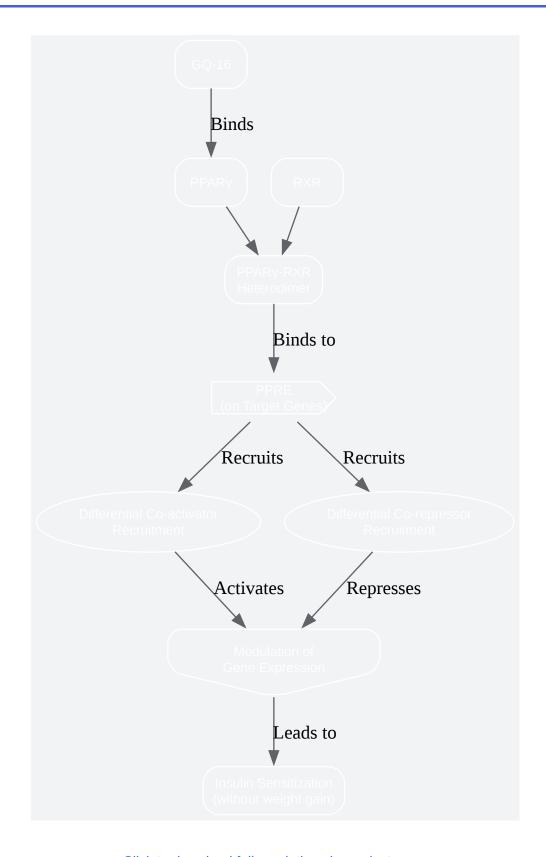


GQ-16 demonstrates a unique pharmacological profile by promoting insulin sensitization without the common side effects associated with full PPARy agonists, such as weight gain, hyperphagia, and edema.[1] While it induces adipogenesis to a significantly lesser extent than rosiglitazone, it effectively reverses impairments in insulin signaling caused by a high-fat diet.[1]

Signaling Pathway of GQ-16

As a partial agonist of PPARy, **GQ-16** modulates the expression of genes involved in glucose and lipid metabolism. Upon binding to PPARy, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to a conformational change that results in a differential recruitment of co-activator and co-repressor proteins compared to full agonists. This differential recruitment is believed to be the basis for its distinct biological effects.





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Caption: Signaling pathway of **GQ-16** as a partial PPARy agonist.



Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of **GQ-16**, based on the available literature.

PPARy Ligand Binding Assay

- Objective: To determine the binding affinity (Ki) of GQ-16 for the PPARy ligand-binding domain (LBD).
- Methodology: A competitive binding assay was performed using a recombinant human PPARy LBD. The assay measures the displacement of a radiolabeled known PPARy ligand by increasing concentrations of GQ-16. The concentration of GQ-16 that displaces 50% of the radiolabeled ligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Transactivation Assays

- Objective: To assess the functional activity of GQ-16 as a PPARy agonist and its selectivity against other PPAR subtypes.
- Methodology: Cells are co-transfected with expression vectors for the full-length PPARy (or other PPAR subtypes) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. The transfected cells are then treated with varying concentrations of GQ-16. The agonistic activity is determined by measuring the luciferase activity, which is proportional to the activation of the receptor.

In Vivo Studies in High-Fat Diet-Induced Obese Mice

- Objective: To evaluate the therapeutic effects of GQ-16 on insulin resistance and weight gain
 in a relevant animal model.
- Methodology: Mice are fed a high-fat diet to induce obesity and insulin resistance. A cohort of these mice is then treated with GQ-16, while control groups receive a vehicle or a full PPARy agonist like rosiglitazone. Over the course of the treatment, parameters such as body weight, food intake, and glucose tolerance are monitored. At the end of the study, tissues can be collected for further analysis of gene expression and insulin signaling pathways.



This guide provides a foundational understanding of **GQ-16** for researchers and professionals in drug development. The unique properties of this partial PPARy agonist highlight its potential as a therapeutic agent for metabolic disorders with an improved safety profile compared to existing treatments.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to GQ-16: A Novel PPARy Ligand]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672112#molecular-structure-and-chemicalproperties-of-gq-16]

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